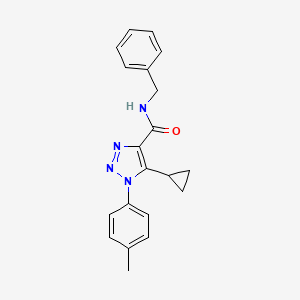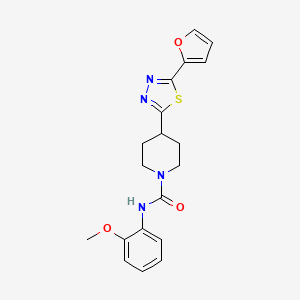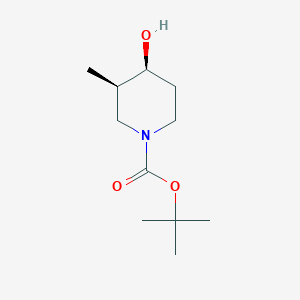
1-Prop-2-enoyl-4-pyrazol-1-ylpiperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Prop-2-enoyl-4-pyrazol-1-ylpiperidine-4-carboxylic acid” is a compound that contains a pyrazole ring, which is a heterocyclic aromatic ring molecule comprising two nitrogen atoms and three carbon atoms . Pyrazoles are known for their applicability and versatility as synthetic intermediates in preparing relevant chemicals in various fields .
Applications De Recherche Scientifique
Chemical Synthesis and Modification
1-Prop-2-enoyl-4-pyrazol-1-ylpiperidine-4-carboxylic acid is involved in various synthetic pathways, leading to the creation of novel compounds with potential biological activities. Studies have shown its utility in forming new derivatives through reactions with different agents. For example, reactions of pyrazole carboxylic acid derivatives with hydroxylamines and carbazates have led to the synthesis of novel N-substituted pyrazole carboxamides and carbohydrazides, showcasing the versatility of these compounds in chemical synthesis (E. Korkusuz & İ. Yıldırım, 2010).
Coordination Chemistry and Metal Organic Frameworks (MOFs)
The compound and its derivatives have also found applications in coordination chemistry, where they serve as ligands to form complex structures with metals. This is significant in the synthesis of metal organic frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis. For instance, pyrazole-dicarboxylate acid derivatives have been used to synthesize mononuclear Cu^II/Co^II coordination complexes, indicating the potential of these compounds in developing new materials with unique chemical properties (S. Radi et al., 2015).
Propriétés
IUPAC Name |
1-prop-2-enoyl-4-pyrazol-1-ylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-2-10(16)14-8-4-12(5-9-14,11(17)18)15-7-3-6-13-15/h2-3,6-7H,1,4-5,8-9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJDABRFIWCLMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)(C(=O)O)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-Fluorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2734579.png)


![Benzyl 4-(dimethylamino)-2-(methylsulfonyl)-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate](/img/structure/B2734584.png)
![1-Benzyl-4-[4-(difluoromethoxy)-3-methoxyphenyl]-3-phenoxyazetidin-2-one](/img/structure/B2734585.png)






![4-((4-methoxyphenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2734597.png)

![5-Chloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2734601.png)